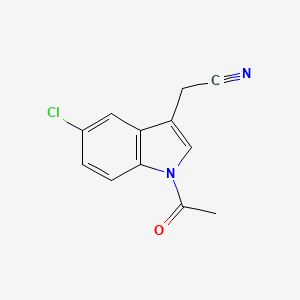
(1-Acetyl-5-chloro-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetyl-5-chloro-1H-indol-3-yl)acetonitrile: is a chemical compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the indole ring system in this compound makes it a significant molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-5-chloro-1H-indol-3-yl)acetonitrile typically involves the reaction of 5-chloroindole with acetic anhydride and acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost.
Chemical Reactions Analysis
Types of Reactions: (1-Acetyl-5-chloro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens, alkylating agents, or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: (1-Acetyl-5-chloro-1H-indol-3-yl)acetonitrile is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research on this compound focuses on its potential use in treating various diseases. Its derivatives are explored for their efficacy in targeting specific biological pathways and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-Acetyl-5-chloro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
- 1H-Indole-3-acetonitrile
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
Comparison: (1-Acetyl-5-chloro-1H-indol-3-yl)acetonitrile is unique due to the presence of the acetyl and chloro substituents on the indole ring. These substituents influence the compound’s chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different pharmacological properties and industrial applications due to its distinct structural features.
Properties
CAS No. |
62485-99-8 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-(1-acetyl-5-chloroindol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-8(16)15-7-9(4-5-14)11-6-10(13)2-3-12(11)15/h2-3,6-7H,4H2,1H3 |
InChI Key |
LBJUDJWNNDTDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















